Cas no 2138237-70-2 (2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid)

2-Ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is a specialized organic compound featuring a pyridine core functionalized with an ethyl group, a carboxylic acid moiety, and an Fmoc-protected aminomethyl group. This structure makes it valuable in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The carboxylic acid functionality allows for further derivatization or conjugation. Its well-defined reactivity and stability under standard synthetic conditions make it a reliable intermediate for constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) and heterocyclic chemistry applications.
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid structure
2138237-70-2 structure
商品名:2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
CAS番号:2138237-70-2
MF:C24H22N2O4
メガワット:402.442486286163
CID:5905547
PubChem ID:165871535

2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
    • EN300-650264
    • 2138237-70-2
    • インチ: 1S/C24H22N2O4/c1-2-22-20(23(27)28)12-11-15(26-22)13-25-24(29)30-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,2,13-14H2,1H3,(H,25,29)(H,27,28)
    • InChIKey: LLIMGACYAPVPHX-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1C=CC(C(=O)O)=C(CC)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 402.15795719g/mol
  • どういたいしつりょう: 402.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 590
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 88.5Ų

2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-650264-10.0g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
10.0g
$10018.0 2025-03-14
Enamine
EN300-650264-1.0g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
1.0g
$2330.0 2025-03-14
Enamine
EN300-650264-0.5g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
0.5g
$2236.0 2025-03-14
Enamine
EN300-650264-5.0g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
5.0g
$6757.0 2025-03-14
Enamine
EN300-650264-0.25g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
0.25g
$2143.0 2025-03-14
Enamine
EN300-650264-0.05g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
0.05g
$1957.0 2025-03-14
Enamine
EN300-650264-0.1g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
0.1g
$2050.0 2025-03-14
Enamine
EN300-650264-2.5g
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
2138237-70-2 95.0%
2.5g
$4566.0 2025-03-14

2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 関連文献

2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acidに関する追加情報

Introduction to 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic Acid (CAS No. 2138237-70-2)

2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid, identified by its CAS number 2138237-70-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is characterized by its intricate arrangement of functional groups, which includes a pyridine core, an ethyl substituent, and a complex amide moiety linked to a fluorenyl group. This structural complexity not only contributes to its unique chemical properties but also suggests a wide range of possible interactions with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance the binding affinity and selectivity of small molecules towards their targets. This feature makes 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid a valuable scaffold for the design of next-generation pharmaceutical agents.

The amide group present in the molecule is another key feature that contributes to its biological activity. Amides are well-known for their ability to interact with proteins and enzymes, often serving as pharmacophores in drug design. The specific arrangement of atoms in the amide moiety of this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Recent studies have highlighted the importance of understanding the structural and functional properties of such complex molecules. The use of computational methods, such as molecular docking and simulations, has been instrumental in elucidating the binding mechanisms of these compounds with their target proteins. These studies have provided valuable insights into how the structural features of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid influence its biological activity.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of the molecule. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of various functional groups at specific positions within the molecule.

In terms of pharmacological activity, preliminary studies have shown that 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid exhibits promising properties in modulating key biological pathways. For instance, it has been found to interact with enzymes involved in inflammation and pain signaling, suggesting potential applications in treating chronic inflammatory conditions. Additionally, its interaction with receptors involved in neurotransmission may make it a candidate for developing novel treatments for neurological disorders.

The development of new drugs is often accompanied by rigorous testing to evaluate their safety and efficacy. Preclinical studies are conducted to assess the pharmacokinetic properties, toxicity profiles, and therapeutic potential of candidate compounds. The results from these studies provide critical information for determining whether a compound is suitable for further development into a clinical drug.

The role of interdisciplinary research in advancing pharmaceutical science cannot be overstated. Collaboration between chemists, biologists, and pharmacologists has been essential in unraveling the complex interactions between small molecules and biological systems. The case of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid exemplifies how such collaborations can lead to significant breakthroughs in drug discovery.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in synthetic chemistry and computational biology are expected to further enhance our understanding of how these complex molecules interact with biological targets. This knowledge will be crucial in designing more effective and targeted therapies for various diseases.

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